methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate is a sophisticated organic compound with significant relevance in various scientific disciplines. Characterized by its distinct structure, this molecule belongs to the class of benzofuran derivatives, known for their wide range of biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that benzofuran and its derivatives, which this compound is a part of, have been found to be suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been shown to have antimicrobial properties . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .
Biochemical Pathways
Given the antimicrobial properties of benzofuran derivatives , it can be inferred that they may interact with pathways related to microbial growth and survival.
Pharmacokinetics
It’s mentioned that improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable pharmacokinetic properties.
Result of Action
coli , suggesting that this compound may also have similar antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate typically involves multi-step organic reactions
Industrial Production Methods
Industrial synthesis may employ continuous flow chemistry to optimize the production of this compound. This method offers advantages such as enhanced reaction control, reduced reaction times, and improved safety profiles. The synthesis often utilizes readily available starting materials and catalysts to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation reactions resulting in the formation of oxidized derivatives.
Reduction: : Can be reduced to yield different aminobenzofuran derivatives.
Substitution: : Participates in substitution reactions where different substituents replace its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogenating agents, sulfonyl chlorides, and various nucleophiles.
Major Products Formed from These Reactions
Oxidation: : Benzofuran carboxylates with higher oxidation states.
Reduction: : Reduced benzofuran amines.
Substitution: : Benzofuran derivatives with varying functional groups.
Scientific Research Applications
Methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate is of interest in several scientific research areas:
Chemistry: : Used as a precursor in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: : Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: : Explored for its potential therapeutic effects in treating various diseases and conditions.
Industry: : Utilized in the development of materials with specific properties, including polymers and coatings.
Comparison with Similar Compounds
When compared to other benzofuran derivatives, methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate stands out due to its unique structure and diverse range of applications. Similar compounds include:
2-Aminobenzofuran: : Known for its antimicrobial properties.
3-Methylbenzofuran: : Explored for its potential in organic electronic materials.
2,3-Dihydrobenzofuran: : Investigated for its use in synthetic organic chemistry and medicinal chemistry.
The distinct combination of functional groups in this compound enhances its reactivity and utility across various scientific fields.
Properties
IUPAC Name |
methyl 3-(dimethylaminomethylideneamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-15(2)8-14-11-9-6-4-5-7-10(9)18-12(11)13(16)17-3/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXCKWLQTUKMEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=C(OC2=CC=CC=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.